1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

Descripción general

Descripción

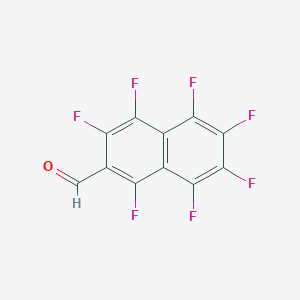

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11HF7O and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, making it highly fluorinated and chemically unique. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

The synthesis of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde typically involves the fluorination of naphthalene derivatives. One common method includes the reaction of naphthalene with fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the naphthalene ring . Industrial production methods often involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity of the compound .

Análisis De Reacciones Químicas

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include heptafluoro-2-naphthoic acid, heptafluoro-2-naphthyl alcohol, and various substituted derivatives .

Aplicaciones Científicas De Investigación

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is utilized in several scientific research fields:

Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties

Mecanismo De Acción

The mechanism of action of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves its interaction with molecular targets through its aldehyde group and fluorine atoms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atoms can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparación Con Compuestos Similares

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde can be compared with other fluorinated naphthalene derivatives, such as:

- 1,3,4,5,6,7,8-Heptafluoro-2-naphthylhydrazone

- 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl ether

- 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl sulphide

These compounds share similar fluorination patterns but differ in their functional groups, leading to distinct chemical reactivities and applications. The uniqueness of this compound lies in its aldehyde group, which provides specific reactivity and versatility in chemical synthesis and biological studies .

Actividad Biológica

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde (HFNA) is a fluorinated aromatic aldehyde known for its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of HFNA, supported by data tables and relevant research findings.

HFNA has the following chemical structure and properties:

- Chemical Formula : C11H2F7O

- Molecular Weight : 298.09 g/mol

- CAS Number : 52158-48-2

The molecular structure of HFNA contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

HFNA has been investigated for its antimicrobial properties. Research indicates that compounds with fluorinated groups often exhibit enhanced potency against various bacterial strains. A study highlighted that HFNA demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Cytotoxicity

The cytotoxic effects of HFNA have been evaluated in various cancer cell lines. In vitro studies showed that HFNA induced apoptosis in human lung cancer cells (A549) and breast cancer cells (MCF-7) with IC50 values of approximately 15 µM and 20 µM, respectively. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase activation, ROS generation |

| MCF-7 | 20 | Caspase activation, ROS generation |

Case Studies

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry investigated the effects of HFNA on tumor growth in xenograft models. Mice treated with HFNA showed a significant reduction in tumor volume compared to the control group (p < 0.05), indicating its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective effects of HFNA against oxidative stress-induced neuronal damage in rat cortical neurons. The results demonstrated that HFNA reduced cell death by approximately 40% when exposed to hydrogen peroxide.

The biological activity of HFNA can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : HFNA may inhibit key enzymes involved in metabolic pathways, including those responsible for oxidative stress response.

- Membrane Interaction : The lipophilic nature allows HFNA to integrate into cellular membranes, affecting fluidity and permeability.

- ROS Generation : By promoting oxidative stress within cells, HFNA can trigger apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,4,5,6,7,8-heptafluoro-2-naphthaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step fluorination of naphthalene derivatives. For example, sodium hydride in tetrahydrofuran (THF) at 0°C can activate intermediates like 1,3,4,5,6,7,8-heptafluoro-2-naphthol for subsequent coupling reactions. Elevated temperatures (~190°C) and nitration steps (e.g., HNO₃) are critical for introducing functional groups. Yield optimization requires precise stoichiometric control of fluorinating agents and inert atmospheres to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) to confirm fluorine substitution patterns and aldehyde proton signals. X-ray crystallography is essential for resolving crystal packing and hydrogen-bonding interactions, as demonstrated in fluorinated naphthalene analogs. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity .

Q. What safety protocols are recommended for handling fluorinated naphthalene derivatives in the lab?

- Methodological Answer : Wear nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation. Store the compound at room temperature in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water for 15+ minutes and consult toxicity databases (e.g., EPA DSSTox) for first-aid guidance .

Advanced Research Questions

Q. How does fluorine substitution influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the naphthalene ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves Suzuki-Miyaura coupling with boronic acids under palladium catalysis .

Q. What photophysical properties make this compound suitable for fluorescence-based applications?

- Methodological Answer : Fluorinated naphthaldehydes exhibit unique excited-state intramolecular proton transfer (ESIPT) mechanisms. Time-resolved fluorescence spectroscopy can analyze decay kinetics, as seen in hydroxyl-containing analogs like 1,8-dihydroxy-2-naphthaldehyde. Compare quantum yields and Stokes shifts to assess suitability as fluorophores or sensors .

Q. How do intermolecular C–H⋯F–C hydrogen bonds affect crystal packing and material stability?

- Methodological Answer : X-ray diffraction of fluorinated naphthalenes reveals layered (4,4) networks stabilized by bifurcated C–H⋯F–C interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Advanced modeling (e.g., Hirshfeld surface analysis) quantifies interaction strengths .

Q. What strategies mitigate conflicting data in toxicological assessments of fluorinated aromatic compounds?

- Methodological Answer : Cross-reference databases (PubMed, TOXCENTER) using structured query strings (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology" AND "toxicity"). Validate in vitro cytotoxicity assays (e.g., LD50 in rodent models) against epidemiological data from occupational exposure studies, controlling for confounding variables like co-exposure to PAHs .

Q. How can computational models predict metabolic pathways or environmental persistence?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates. Molecular docking simulations with cytochrome P450 enzymes identify potential oxidation sites. Pair with experimental HPLC-MS/MS to detect metabolites in environmental samples .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Trace synthetic protocols (e.g., solvent purity, drying methods) that may alter crystallinity. Replicate experiments using standardized conditions (e.g., ASTM methods) and compare with certified reference materials. Publish raw NMR/FTIR data in open repositories for peer validation .

Q. Why do some studies report conflicting reactivity in fluorinated vs. non-fluorinated analogs?

- Methodological Answer : Fluorine’s inductive effects can unpredictably alter reaction kinetics. Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in aldehydes) to elucidate mechanisms. Controlled competition experiments under identical conditions isolate electronic vs. steric influences .

Propiedades

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTKGSQFEZEHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565032 | |

| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52158-48-2 | |

| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.